Cas no 875446-29-0 ([4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid)

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid structure
875446-29-0 structure
Product Name:[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
CAS No:875446-29-0
MF:C10H14BFO3
MW:212.025766849518
MDL:MFCD16294183
CID:1015783
Update Time:2025-09-24

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid
    • 4-fluoro-5-isopropyl-2- methoxyphenylboronic acid
    • Anacetrapib intermediate-3
    • BORONIC ACID, B-[4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)PHENYL]-
    • (4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid
    • 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid
    • [4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
    • Boronic acid, [4-fluoro-2-methoxy-5-(1-methylethyl)phenyl]-
    • 4-fluoro-5-isopropyl-2-methoxyphenylboronicacid
    • AMBA00082
    • HMRRCUXJGOSJJA-UHFFFAOYSA-N
    • BCP12755
    • PC52031
    • GS-
    • B-[4-Fluoro-2-methoxy-5-(1-methylethyl)phenyl]boronic acid (ACI)
    • Boronic acid, [4-fluoro-2-methoxy-5-(1-methylethyl)phenyl]- (9CI)
    • MDL: MFCD16294183
    • Inchi: 1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3
    • InChI Key: HMRRCUXJGOSJJA-UHFFFAOYSA-N
    • SMILES: FC1C(C(C)C)=CC(B(O)O)=C(OC)C=1

Computed Properties

  • Exact Mass: 212.10200
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Melting Point: 120-125°C
  • PSA: 49.69000
  • LogP: 0.63750

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Security Information

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ;  3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Reference
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, 25 °C
1.2 Reagents: Iodine ,  Silver sulfate Solvents: Methanol ;  3 h, 25 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
2.2 Reagents: Trimethyl borate ;  3 h, -78 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Reference
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, cooled; -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1.5 h, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Acetic acid ;  30 min, pH 7, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, 25 °C
2.2 Reagents: Iodine ,  Silver sulfate Solvents: Methanol ;  3 h, 25 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
3.2 Reagents: Trimethyl borate ;  3 h, -78 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Reference
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

Production Method 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, 25 °C
3.2 Reagents: Iodine ,  Silver sulfate Solvents: Methanol ;  3 h, 25 °C
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
4.2 Reagents: Trimethyl borate ;  3 h, -78 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Reference
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Raw materials

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Preparation Products

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:875446-29-0)[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
Order Number:A850067
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:28
Price ($):223.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:875446-29-0)[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
A850067
Purity:99%
Quantity:25g
Price ($):223.0
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